4-Fluoro-DL-phenylalanine tert-butyl ester
Overview
Description
4-Fluoro-DL-phenylalanine tert-butyl ester is a synthetic compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom substituted at the para position of the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester typically involves the esterification of 4-fluoro-DL-phenylalanine with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Protection of the amino group: The amino group of 4-fluoro-DL-phenylalanine is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.
Esterification: The protected amino acid is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-DL-phenylalanine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenylalanine derivatives.
Scientific Research Applications
4-Fluoro-DL-phenylalanine tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-DL-phenylalanine tert-butyl ester involves its incorporation into proteins in place of phenylalanine. This substitution can affect the structure and function of the protein, providing insights into protein folding and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-L-phenylalanine: Similar structure but lacks the tert-butyl ester group.
DL-Phenylalanine: Lacks the fluorine substitution.
4-Fluoro-D-phenylalanine: Similar structure but only the D-enantiomer.
Uniqueness
4-Fluoro-DL-phenylalanine tert-butyl ester is unique due to the combination of the fluorine atom and the tert-butyl ester group. This combination provides distinct chemical properties, making it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl 2-amino-3-(4-fluorophenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUZNVMKIYJNRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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